molecular formula C9H15N2O4PS B14352665 Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate CAS No. 90338-99-1

Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate

Cat. No.: B14352665
CAS No.: 90338-99-1
M. Wt: 278.27 g/mol
InChI Key: POSITRZJTJYALR-UHFFFAOYSA-N
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Description

Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate is a chemical compound known for its unique structure and properties It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a dimethyl phosphate group and a propan-2-yl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with a suitable phosphating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution can result in various functionalized pyrimidine derivatives.

Scientific Research Applications

Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme or modulating a receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[(methylthio)pyrimidin-5-yl] phosphate
  • Dimethyl 2-[(ethylthio)pyrimidin-5-yl] phosphate
  • Dimethyl 2-[(butylthio)pyrimidin-5-yl] phosphate

Uniqueness

Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate stands out due to its specific substituents, which confer unique chemical and physical properties. These properties may enhance its reactivity, stability, or interaction with biological targets compared to similar compounds.

Properties

CAS No.

90338-99-1

Molecular Formula

C9H15N2O4PS

Molecular Weight

278.27 g/mol

IUPAC Name

dimethyl (2-propan-2-ylsulfanylpyrimidin-5-yl) phosphate

InChI

InChI=1S/C9H15N2O4PS/c1-7(2)17-9-10-5-8(6-11-9)15-16(12,13-3)14-4/h5-7H,1-4H3

InChI Key

POSITRZJTJYALR-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C=N1)OP(=O)(OC)OC

Origin of Product

United States

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